3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2,5-dimethoxybenzylidene)propanehydrazide
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Overview
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2,5-dimethoxybenzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a dimethoxybenzylidene propanehydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2,5-dimethoxybenzylidene)propanehydrazide typically involves a multi-step process. One common method includes the formation of the benzo[d][1,2,3]triazole core through a cyclization reaction, followed by the condensation of the resulting intermediate with 2,5-dimethoxybenzaldehyde and propanehydrazide under specific reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2,5-dimethoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction could produce reduced hydrazide compounds.
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2,5-dimethoxybenzylidene)propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2,5-dimethoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core and exhibit similar chemical properties and reactivity.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone derivatives: These compounds have a similar triazole ring system and are studied for their biological activities.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2,5-dimethoxybenzylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
612047-68-4 |
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Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-7-8-17(26-2)13(11-14)12-19-21-18(24)9-10-23-16-6-4-3-5-15(16)20-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
DUQVWGSLTRCKKD-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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